Deoxycholic acid
Overview
Description
Deoxycholic acid is a secondary bile acid produced by the bacterial metabolism of cholic acid in the intestines. It plays a crucial role in the emulsification and absorption of dietary fats in the human body. This compound is also used in various medical and industrial applications, including as an emulsifier and in the treatment of submental fat.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxycholic acid can be synthesized from cholic acid through a series of chemical reactions. One common method involves the oxidation of cholic acid using chromium trioxide under controlled conditions to produce this compound . Another method involves the use of steroids, sterols, or fermented phytosterols of vegetable origin as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cholic acid from bovine bile, followed by chemical conversion to this compound. The process includes steps such as hydrolysis, oxidation, and purification to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Deoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Chromium trioxide is commonly used as an oxidizing agent to convert cholic acid to this compound.
Reduction: this compound can be reduced using hydrogen in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions with reagents such as acetic anhydride to form acetyl derivatives.
Major Products: The major products formed from these reactions include this compound itself, as well as various derivatives such as acetylated this compound.
Scientific Research Applications
Deoxycholic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is studied for its role in the gut microbiota and its effects on host metabolism.
Mechanism of Action
Deoxycholic acid exerts its effects by emulsifying dietary fats in the gut, facilitating their absorption. When injected subcutaneously, this compound disrupts the cell membranes of adipocytes, leading to the destruction of fat cells.
Comparison with Similar Compounds
Cholic Acid: A primary bile acid that is metabolized to deoxycholic acid by intestinal bacteria.
Chenothis compound: Another primary bile acid that is metabolized to lithocholic acid.
Ursothis compound: A secondary bile acid used in the treatment of certain liver diseases.
Uniqueness: this compound is unique in its ability to emulsify fats and its use in the non-surgical reduction of submental fat. Its specific mechanism of action and its role in the gut microbiota distinguish it from other bile acids .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-LLQZFEROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
302-95-4 (mono-hydrochloride salt)), 71888-65-8 (magnesium (2:1) salt) | |
Record name | Deoxycholic acid [USAN:INN] | |
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DSSTOX Substance ID |
DTXSID0042662 | |
Record name | Deoxycholic acid | |
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Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [MSDSonline], Solid | |
Record name | Deoxycholic acid | |
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Record name | Deoxycholic acid | |
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Solubility |
SOLUBILITY IN WATER: GREATER THAN 333 G/L @ 15 °C /NA SALT/, @ 15 °C: 0.24 G/L IN WATER, 220.7 G/L IN ALC, IN ETHER: 1.16 G/L, IN CHLOROFORM: 2.94 G/L, IN BENZENE: 0.12 G/L, IN ACETONE: 10.46 G/L, IN GLACIAL ACETIC ACID: 9.06 G/L; SOL IN SOLN OF ALKALI HYDROXIDES OR CARBONATES, water solubility = 43.6 mg/l @ 20 °C, 0.0436 mg/mL | |
Record name | Deoxycholic acid | |
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Record name | DEOXYCHOLIC ACID | |
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Record name | Deoxycholic acid | |
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Mechanism of Action |
As a bile acid, deoxycholic acid emulsifies fat in the gut. Synthetically derived deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis. This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages. Deoxycholic acid's actions are reduced by albumin and tissue-associated proteins, therefore its effect is limited to protein-poor subcutaneous fat tissue. Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid, contributing to its safety profile., IN SOLN CONJUGATED BILE SALTS FORM MICELLES IN WHICH LIPID MATERIALS MAY BE ENTRAINED. ...ALSO PROMOTE DIGESTION OF FATS BY STIMULATING PANCREATIC SECRETION & BY ACTIVATING PANCREATIC LIPASE. ... DEOXYCHOLIC.../ACID/ PROMOTE/S/ NET EXCRETION OF NA, K, & WATER IN COLON...MAY BE...FACTORS REGULATING COLONIC ABSORPTION., DEOXYCHOLATE ADMIN DECR ABSORPTION OF CHOLESTEROL FROM HUMAN INTESTINAL TRACT. IT APPEARED TO INFLUENCE INTESTINAL FLORA AS ASSESSED INDIRECTLY BY ANALYSIS OF TYPES OF NEUTRAL STEROLS ELIM WITH FECES. | |
Record name | Deoxycholic acid | |
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Color/Form |
CRYSTALS FROM ALC | |
CAS No. |
83-44-3 | |
Record name | Deoxycholic acid | |
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Record name | Deoxycholic acid [USAN:INN] | |
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Record name | Deoxycholic acid | |
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Record name | Cholan-24-oic acid, 3,12-dihydroxy-, (3.alpha.,5.beta.,12.alpha.)- | |
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Record name | Deoxycholic acid | |
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Melting Point |
176-178 °C, 171 - 174 °C | |
Record name | Deoxycholic acid | |
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Record name | Deoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000626 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
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